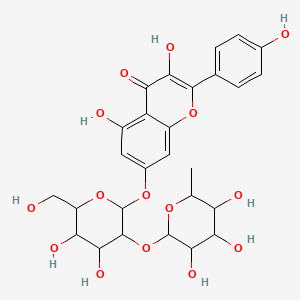

Kaempferol-7-O-neohesperidoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kaempferol-7-O-neohesperidoside is a flavonoid glycoside that is naturally found in various plants, including the seeds of the Litchi chinensis fruit . This compound is known for its potential health benefits, particularly its anti-cancer properties . It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a neohesperidose sugar moiety attached to the kaempferol molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol-7-O-neohesperidoside typically involves the glycosylation of kaempferol with neohesperidose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to the kaempferol molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the attachment of the sugar moiety.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as the seeds of Litchi chinensis. This process includes steps like solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-7-O-neohesperidoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties.

Scientific Research Applications

Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoid derivatives.

Industry: The compound is used in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

Kaempferol-7-O-neohesperidoside exerts its effects through multiple molecular targets and pathways:

Anti-cancer Activity: It inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Activity: It inactivates the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like interleukin 1β and tumor necrosis factor α.

Comparison with Similar Compounds

Kaempferol-7-O-neohesperidoside is unique due to its specific glycosylation pattern. Similar compounds include:

Kaempferol-3-O-glucoside: Another glycoside of kaempferol, but with a glucose moiety instead of neohesperidose.

Quercetin-7-O-neohesperidoside: A similar flavonoid glycoside with quercetin as the aglycone.

Rutin: A glycoside of quercetin with a rutinose sugar moiety.

These compounds share similar biological activities but differ in their glycosylation patterns, which can affect their solubility, stability, and bioavailability.

Biological Activity

Kaempferol-7-O-neohesperidoside (K7N) is a flavonoid glycoside that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and anticancer research. This compound is primarily derived from various plant sources, including L. chinensis, and exhibits a range of pharmacological effects that are significant in both therapeutic and preventive contexts.

Chemical Structure and Properties

This compound is classified as a flavonoid-7-O-glycoside, characterized by a phenolic structure linked to a carbohydrate moiety at the C7 position. Its chemical formula is C21H24O8, and it has been identified using techniques such as HPLC and mass spectrometry .

Antioxidant Activity

K7N demonstrates potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound effectively scavenges free radicals, as evidenced by its IC50 value of 7.4 µM in DPPH radical assays. This indicates a strong capacity to neutralize harmful reactive species that can lead to cellular damage .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, revealing its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.53 |

| HepG2 | 0.20 |

| HeLa | 0.051 |

These results suggest that K7N exhibits significant antiproliferative activity, making it a candidate for further investigation in cancer therapy .

Research indicates that the mechanism through which K7N exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, studies have shown that K7N can activate specific signaling pathways that lead to programmed cell death, thereby inhibiting tumor growth .

Case Studies and Research Findings

- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of K7N on various human cancer cell lines, demonstrating its effectiveness at low concentrations and highlighting its potential as an alternative treatment option for cancer patients .

- Antioxidant Efficacy : Another research project focused on the antioxidant capabilities of K7N, confirming its ability to reduce oxidative stress markers in vitro. This study underscores the importance of K7N in protecting cells from oxidative damage, which is linked to numerous chronic diseases .

- Flavonoid Glycosides in Plant Responses : Research has also explored the role of flavonoid glycosides like K7N in plant stress responses, suggesting that these compounds may play a protective role during environmental stress conditions .

Properties

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJXENDZTYVXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.